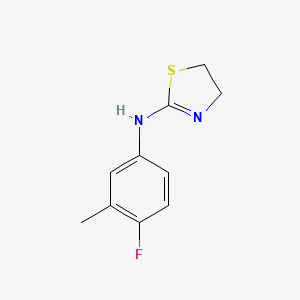

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine

Description

Properties

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMXUFDSKHHVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NCCS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Thiourea Cyclization with Haloacetic Acid Derivatives

A widely utilized method for 2-iminothiazolidin-4-ones involves cyclization of thiourea intermediates derived from aryl isothiocyanates and primary amines. For the target compound, 4-fluoro-3-methylphenyl isothiocyanate (precursor) reacts with a primary amine under controlled conditions to form a thiourea derivative. Subsequent cyclization with bromoacetic acid ester in the presence of pyridine yields the desired (2Z)-isomer (Scheme 1).

Reaction Conditions

- Thiourea Formation : Equimolar amounts of 4-fluoro-3-methylphenyl isothiocyanate and a primary amine (e.g., ethylamine) are stirred in anhydrous tetrahydrofuran (THF) at 0–5°C for 1 hour.

- Cyclization : The thiourea intermediate is treated with bromoacetic acid ethyl ester (1.2 equiv) and pyridine (1.5 equiv) in refluxing ethanol for 6–8 hours.

Key Observations

- The reaction typically produces a mixture of (2Z)- and (2E)-isomers, necessitating chromatographic separation.

- Yields range from 35% to 60%, depending on the electron-withdrawing/-donating nature of the aryl substituents.

Alternative Pathway Using Chloroacetic Acid and Sodium Acetate

A modified approach employs chloroacetic acid instead of bromoacetic acid esters, simplifying the reaction workflow. Here, the thiourea intermediate is cyclized directly with chloroacetic acid in ethanol under basic conditions (Scheme 2).

Procedure

- Thiourea Synthesis : 4-Fluoro-3-methylaniline reacts with carbon disulfide in the presence of potassium hydroxide to generate the corresponding isothiocyanate in situ.

- Cyclization : The isothiocyanate is treated with chloroacetic acid (1.1 equiv) and sodium acetate (2.0 equiv) in refluxing ethanol for 4–6 hours.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80°C | Maximizes cyclization efficiency |

| Sodium Acetate Loading | 2.0 equiv | Neutralizes HCl byproduct |

| Solvent | Ethanol | Facilitates proton transfer |

This method achieves yields of 45–65%, with reduced isomerization compared to bromoacetic acid routes.

Ionic Liquid and Microwave-Assisted Synthesis

Modern green chemistry approaches utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM]BF₄) to enhance reaction kinetics and regioselectivity. Microwave irradiation further accelerates the process (Scheme 3).

Steps

- One-Pot Synthesis : 4-Fluoro-3-methylaniline, thioglycolic acid, and a carbonyl source (e.g., formaldehyde) are combined in [BMIM]BF₄.

- Microwave Irradiation : The mixture is irradiated at 100°C for 15–20 minutes (300 W power).

Advantages

- Yield Improvement : 70–85% isolated yield due to enhanced reaction homogeneity.

- Reduced Isomerization : Ionic liquids stabilize the transition state, favoring the (2Z)-configuration.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across the three primary methods:

| Method | Yield (%) | Isomer Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Thiourea Cyclization | 35–60 | Moderate | 6–8 hours | High |

| Chloroacetic Acid Route | 45–65 | High | 4–6 hours | Moderate |

| Ionic Liquid/Microwave | 70–85 | Excellent | 15–20 minutes | Limited |

Critical Insights

- The ionic liquid/microwave method offers superior efficiency but requires specialized equipment.

- Traditional cyclization routes remain viable for large-scale synthesis despite lower yields.

Mechanistic Considerations and Side Reactions

The formation of (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloacetic acid derivative. Pyridine or sodium acetate acts as a base to deprotonate intermediates, facilitating cyclization. Common side reactions include:

- Oligomerization : Occurs at high reagent concentrations, mitigated by dilute conditions.

- Oxidation : Thiol intermediates may oxidize to disulfides, requiring inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Thiazolidine derivatives, including (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine, are known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. The fluorinated phenyl group may improve the compound's binding affinity to bacterial targets, enhancing its efficacy.

1.2 Antitumor Properties

Research indicates that compounds with thiazolidine frameworks can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may interact with enzymes involved in cancer metabolism, providing a pathway for further anticancer drug development .

1.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a potential therapeutic agent for inflammatory diseases. Further research into its mechanism of action could lead to new treatments for conditions such as arthritis and other inflammatory disorders .

Agrochemical Applications

2.1 Pest Control

Recent patents highlight the use of this compound as an active ingredient in agrochemical formulations aimed at controlling pests such as insects and nematodes. The compound's stability and efficacy make it suitable for use in plant protection agents .

2.2 Formulation Development

The compound can be formulated into various delivery systems, including liquid preparations and solid formulations. Its chemical stability enhances the safety and effectiveness of these formulations in agricultural applications .

Synthetic Pathways

The synthesis of this compound typically involves the condensation reaction between a suitable amine and a thiazolidine precursor. Common methods include:

- Condensation Reactions: The reaction of 4-fluoro-3-methylphenylamine with thioamide derivatives under acidic or basic conditions facilitates the formation of the thiazolidinone ring structure.

- Influencing Factors: Reaction conditions such as temperature, solvent choice, and catalysts significantly affect yield and selectivity during synthesis .

Mechanism of Action

The mechanism of action of (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the thiazolidine ring can facilitate interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Variations

Key Compounds for Comparison

(Z)-N-(4-Fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5d)

- Substituents : 4-Fluorophenyl, 4-methoxybenzylidene, 3,4-dimethylthiazolidine.

- Properties : Melting point 122–123°C; distinct NMR signals at δ 1.53 (3H, dd) and IR peaks at 1605 cm⁻¹ (C=N stretch).

- Synthesis : One-pot reaction of 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine with p-fluorophenyl isothiocyanate (45% yield) .

(2Z)-4-(4-Chlorophenyl)-3-(2-furylmethyl)-N-phenyl-1,3-thiazol-2(3H)-imine

- Substituents : 4-Chlorophenyl, furylmethyl.

- Properties : Molecular mass 366.863 Da; ChemSpider ID 856606. The chlorine atom enhances electrophilicity, while the furan ring may improve π-π stacking in biological targets .

(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine

- Substituents : 3,4-Difluorophenyl, sulfonyl, methoxychromen.

- Properties : Sulfonyl group increases solubility; difluorophenyl enhances metabolic stability .

(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone Substituents: 4-Fluorophenyl, methylphenyl methanone.

Physicochemical and Spectral Comparisons

- Spectral Trends : Fluorinated aryl groups in all compounds produce distinct deshielding in NMR. The thiazolidine/thiazole core shows consistent C=N IR stretches (~1600–1650 cm⁻¹).

Biological Activity

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine is a heterocyclic compound belonging to the thiazolidine family, characterized by its unique five-membered ring structure containing nitrogen and sulfur atoms. The compound's molecular formula is C10H11FN2S, with a molar mass of approximately 210.27 g/mol. Its biological activities have garnered attention due to the potential pharmacological effects associated with thiazolidine derivatives, including antimicrobial, antitumor, and anti-inflammatory properties.

The compound features a 4-fluoro-3-methylphenyl substituent, which may enhance its biological activity by improving binding affinities to various biological targets. The synthesis typically involves a condensation reaction between a suitable amine and thioamide derivatives under acidic or basic conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11FN2S |

| Molar Mass | 210.27 g/mol |

| Density | 1.29 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 310.4 ± 52.0 °C (predicted) |

| pKa | 6.59 ± 0.10 (predicted) |

Antimicrobial Activity

Thiazolidine derivatives have been shown to exhibit significant antimicrobial properties. Preliminary studies indicate that this compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds structurally similar to this derivative have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus .

Antitumor Activity

Research into the antitumor potential of thiazolidine derivatives suggests that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the fluorinated phenyl group in this compound may enhance its efficacy against cancer cells by improving its interaction with cellular targets involved in tumor growth .

Anti-inflammatory Effects

Thiazolidines are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation. Studies have indicated that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidine derivatives:

- Antibiofilm Activity : A study evaluated the antibiofilm potential of various thiazolidine derivatives, revealing that compounds with similar structures to this compound significantly reduced biofilm formation by more than 50% at specific concentrations .

- Structure-Activity Relationship (SAR) : An analysis of SAR indicated that modifications in the phenyl substituent can drastically affect biological activity. The presence of electron-withdrawing groups like fluorine enhances antimicrobial efficacy .

- Pharmacodynamics : Interaction studies suggest that this compound may interact favorably with metabolic enzymes, although detailed pharmacokinetic studies are still required for comprehensive understanding .

Q & A

"(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine"

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

- Methodology : The synthesis typically involves refluxing precursors like thiosemicarbazides with phosphoryl chloride (POCl₃) at 90°C for 3–6 hours, followed by precipitation via pH adjustment (ammonia solution) and recrystallization from DMSO/water mixtures. Intermediates are characterized using FT-IR (e.g., C=O stretches at ~1735 cm⁻¹, C=S at ~690 cm⁻¹) and ¹H/¹³C NMR to confirm regioselectivity .

- Example : In analogous thiazolidinone syntheses, IR bands at 3055 cm⁻¹ (aromatic C–H) and 3240 cm⁻¹ (N–H) are critical for verifying cyclization .

Q. How can researchers validate the molecular structure of this compound using crystallography?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Use anisotropic displacement parameters (ADPs) for non-hydrogen atoms and constrain hydrogen atoms geometrically. Programs like WinGX and ORTEP-III (with GUI) visualize thermal ellipsoids and molecular packing .

- Data Handling : Refinement discrepancies (e.g., R-factor >5%) may require revisiting data integration (SAINT) or absorption correction (SADABS). For high-resolution data, SHELXL’s TWIN/BASF commands address twinning .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated spectroscopic data be resolved?

- Methodology : Optimize computational models using solvent corrections (e.g., PCM for DMSO) and hybrid functionals (B3LYP/6-311++G(d,p)). Compare experimental ¹³C NMR shifts (e.g., aromatic carbons at 120–140 ppm) with calculated values. Deviations >5 ppm may indicate conformational flexibility or crystal-packing effects .

- Example : For (2Z,5Z)-thiazolidinone derivatives, DFT-predicted UV-Vis λmax values showed <10 nm deviation from experimental data when accounting for solvatochromism .

Q. What strategies address challenges in refining disordered crystal structures of thiazolidin-imine derivatives?

- Methodology :

- Use SHELXL’s PART/SUMP commands to model disorder over multiple sites.

- Apply restraints (e.g., SIMU/DELU) to ADPs for overlapping atoms.

- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···F contacts in 4-fluoro-substituted analogs) .

Q. How can statistical design of experiments (DoE) optimize reaction yields for novel thiazolidin-imines?

- Methodology : Apply response surface methodology (RSM) with factors like temperature, POCl₃ stoichiometry, and reaction time. Central composite designs (CCD) identify significant interactions. For example, a 2³ factorial design reduced side-product formation in diphenyldiazomethane synthesis by 40% .

- Data Analysis : Pareto charts or ANOVA quantify factor contributions. For continuous-flow syntheses, DoE minimizes reagent waste and improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.